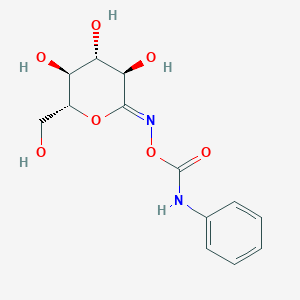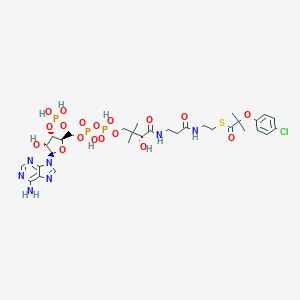
Clofibric acid-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofibric acid-coenzyme A (Clofibrate) is a synthetic compound that has been widely used in scientific research due to its ability to modulate lipid metabolism. It is a derivative of the fibric acid class of drugs, which are commonly used to treat hyperlipidemia. Clofibrate is an important tool for studying the biochemical and physiological effects of lipid metabolism in cells and organisms.
Wirkmechanismus
Clofibric acid-coenzyme A works by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism. Activation of PPAR-alpha by clofibrate leads to increased expression of genes involved in fatty acid oxidation, as well as decreased expression of genes involved in fatty acid synthesis and storage.
Biochemische Und Physiologische Effekte
Clofibric acid-coenzyme A has been shown to have a number of biochemical and physiological effects on cells and organisms. It has been shown to increase the oxidation of fatty acids, leading to decreased levels of triglycerides and increased levels of high-density lipoprotein (HDL) cholesterol. Clofibric acid-coenzyme A has also been shown to decrease the expression of inflammatory cytokines and increase insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid-coenzyme A has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying lipid metabolism. It is also relatively inexpensive and easy to obtain. However, clofibrate has some limitations as well. It has been shown to have off-target effects on other PPAR isoforms, which can complicate data interpretation. Additionally, it has been shown to have variable effects in different cell types and organisms.
Zukünftige Richtungen
There are a number of future directions for research involving clofibrate. One area of interest is the development of more selective PPAR-alpha agonists, which could reduce off-target effects and increase specificity. Another area of interest is the use of clofibrate in combination with other compounds to study the effects of lipid metabolism on other physiological processes. Finally, there is a need for further research on the effects of clofibrate on different cell types and organisms to better understand its potential applications in different contexts.
Conclusion
Clofibric acid-coenzyme A is an important tool for studying the effects of lipid metabolism on various physiological processes. It has a well-characterized mechanism of action and has been extensively used in scientific research. While it has some limitations, it remains a valuable tool for researchers studying lipid metabolism. Further research is needed to fully understand its potential applications in different contexts.
Synthesemethoden
Clofibric acid-coenzyme A can be synthesized by reacting 2-chloroethyl carbamate with 2-methylbutyryl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form clofibric acid. The acid can then be converted to the coenzyme A derivative by reaction with coenzyme A and dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
Clofibric acid-coenzyme A has been used extensively in scientific research to study the effects of lipid metabolism on various physiological processes. It has been shown to affect the expression of genes involved in lipid metabolism, as well as modulate the activity of enzymes involved in lipid synthesis and breakdown. Clofibric acid-coenzyme A has also been used to study the effects of lipid metabolism on insulin resistance, inflammation, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
104732-21-0 |
|---|---|
Produktname |
Clofibric acid-coenzyme A |
Molekularformel |
C31H45ClN7O18P3S |
Molekulargewicht |
964.2 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-chlorophenoxy)-2-methylpropanethioate |
InChI |
InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1 |
InChI-Schlüssel |
YCMNRTMIKDPOSZ-VXAHOBLNSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |
Synonyme |
clofibric acid-CoA clofibric acid-coenzyme A clofibroyl-CoA clofibroyl-coenzyme A coenzyme A, clofibric acid- coenzyme A, clofibroyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



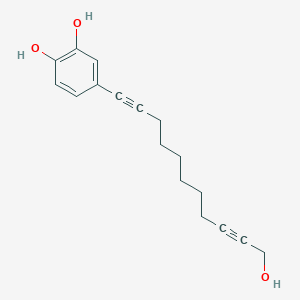

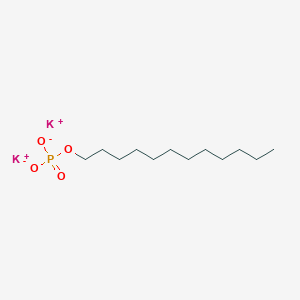
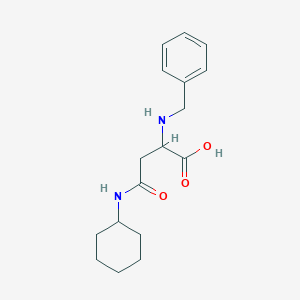
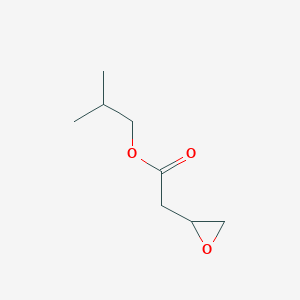
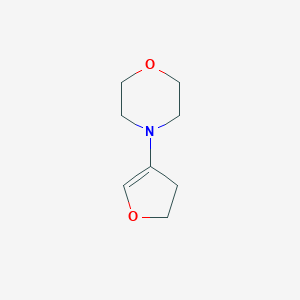
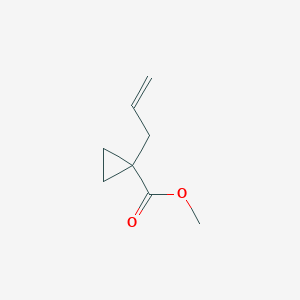




![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)

